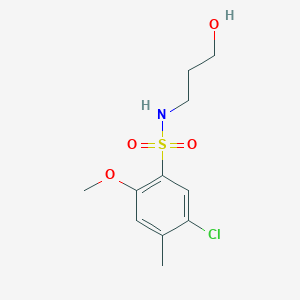
4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly referred to as PMSB or PSB-0739. This compound has been the focus of scientific research due to its potential use in the treatment of various diseases.
作用机制
The mechanism of action of 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide involves the inhibition of a specific enzyme known as heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins, including those involved in cell growth and survival. Inhibition of HSP90 leads to the degradation of these proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines in immune cells. Additionally, it has been shown to inhibit the growth and migration of endothelial cells, which are involved in the formation of new blood vessels.
实验室实验的优点和局限性
One advantage of using 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments is its specificity for HSP90. This allows for the selective inhibition of HSP90 without affecting other proteins. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
Future research on 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide could focus on its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies could investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
合成方法
The synthesis of 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide involves the reaction of pentyloxybenzene with pyridine-2-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product.
科学研究应用
Research studies have shown that 4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide has potential applications in the treatment of several diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
4-(pentyloxy)-N-(2-pyridinylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C17H22N2O3S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-pentoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-2-3-6-13-22-16-8-10-17(11-9-16)23(20,21)19-14-15-7-4-5-12-18-15/h4-5,7-12,19H,2-3,6,13-14H2,1H3 |
InChI 键 |
NYRSPHGQGVVRTC-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)